(5Z)-3-(2-methoxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione
Description
The compound (5Z)-3-(2-methoxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione belongs to the thiazolidinedione class, characterized by a five-membered heterocyclic core with two ketone groups at positions 2 and 2. Its structure features:
- A Z-configured indolylidene moiety at position 5, critical for stereochemical stability and biological interactions .
- A 2-methoxyphenyl group at position 3, which enhances electronic and steric properties compared to unsubstituted phenyl analogs .
- A 2-oxo-1,2-dihydro-3H-indole substituent, contributing to π-π stacking and hydrogen-bonding capabilities .
Properties
IUPAC Name |
4-hydroxy-3-(2-methoxyphenyl)-5-(2-oxoindol-3-yl)-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4S/c1-24-13-9-5-4-8-12(13)20-17(22)15(25-18(20)23)14-10-6-2-3-7-11(10)19-16(14)21/h2-9,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVGSDXXKGAZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416541 | |
| Record name | ST50148130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5620-95-1 | |
| Record name | ST50148130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (5Z)-3-(2-methoxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione (CAS Number: 5620-95-1) is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to synthesize existing research findings on the biological activity of this compound, including its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is . The structure consists of a thiazolidine ring fused with an indole moiety and a methoxyphenyl group, which may contribute to its biological properties.
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazolidinedione derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Evaluation :
- A study reported that derivatives of thiazolidinedione displayed selective concentration-dependent cytotoxic activities on malignant cell lines such as K562 (human leukemia), HeLa (cervical cancer), and MDA-MB-361 (breast cancer) cells. The IC50 values ranged from 8.5 µM to 25.6 µM, indicating significant potency compared to standard chemotherapeutics like cisplatin .
-
Mechanism of Action :
- The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis via both extrinsic and intrinsic pathways. For instance, compounds similar to (5Z)-3-(2-methoxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione have been shown to activate caspases and modulate Bcl-2 family proteins .
Antimicrobial Activity
In addition to its anticancer properties, this compound may possess antimicrobial activity. Several thiazolidinediones have demonstrated effectiveness against various bacterial strains.
Research Findings
- A recent study highlighted the antibacterial activity of thiazolidinedione derivatives against Gram-positive bacteria. The compounds exhibited significant inhibition against bacterial growth in vitro .
Structure-Activity Relationship (SAR)
The biological activity of (5Z)-3-(2-methoxyphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione can be attributed to specific structural features:
- Indole Moiety : Contributes to the interaction with biological targets.
- Thiazolidine Ring : Essential for the compound's pharmacological activity.
- Methoxy Group : May enhance lipophilicity and cellular uptake.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
Thiazolidine-2,4-dione vs. Thioxothiazolidin-4-one
Replacing the 2,4-dione oxygen atoms with sulfur (e.g., 2-thioxo derivatives) alters electronic properties and bioactivity. For instance:
- Compound 5b [(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one] exhibits potent antibacterial and antifungal activity due to enhanced lipophilicity from the thioxo group .
Indolylidene vs. Oxadiazolyl Substituents
- 2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one () replaces the indolylidene group with an oxadiazole ring.
Substituent Effects
Aromatic Ring Modifications
Stereochemical and Isomeric Considerations
- The Z-configuration of the indolylidene moiety is conserved in active analogs (e.g., compound 5b, ), as E-isomers often exhibit reduced activity due to steric clashes .
- Isomerization pathways, such as those observed in for E,Z-5-aroylmethylene derivatives, highlight the thermodynamic preference for Z-configurations in polar solvents .
Computational and Structural Similarity Studies
Graph-based comparison methods () reveal that the target compound shares a common subgraph with other thiazolidinediones, particularly in the dione core and arylidene substituents. However, the indolylidene group introduces unique nodes and edges, reducing similarity coefficients (e.g., Tanimoto index <0.7) compared to simpler analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
